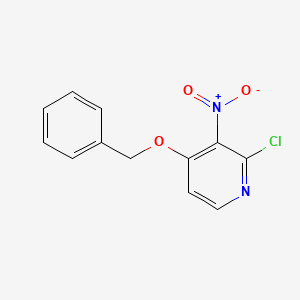

4-(Benzyloxy)-2-chloro-3-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-nitro-4-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c13-12-11(15(16)17)10(6-7-14-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXDHHDENDAFJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Benzyloxy 2 Chloro 3 Nitropyridine and Analogues

Nucleophilic Displacement Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4-(benzyloxy)-2-chloro-3-nitropyridine, owing to the activation provided by the nitro group and the pyridine (B92270) ring nitrogen.

The chlorine atom at the C-2 position is highly susceptible to displacement by a wide range of nucleophiles. The strong electron-withdrawing effects of the adjacent nitro group and the ring nitrogen atom stabilize the negatively charged Meisenheimer intermediate formed during the SNAr mechanism, thereby facilitating the substitution.

Reactions with amine nucleophiles proceed to give 2-amino-4-(benzyloxy)-3-nitropyridine derivatives. For instance, the reaction of 2-chloro-3-nitropyridine analogues with morpholine results in the displacement of the chloride to form the corresponding 2-morpholinopyridine. While direct SNAr reactions with amines are common, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative and often more general method for forming C-N bonds with a broader scope of amines, including less nucleophilic ones. wikipedia.orgnih.gov These catalyzed reactions have proven effective for various chloro-substituted nitrogen heterocycles. nih.gov

The table below summarizes typical nucleophilic substitution reactions at the chloro position.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amine | Morpholine | 4-(Benzyloxy)-2-(morpholin-4-yl)-3-nitropyridine | Heat in a polar aprotic solvent (e.g., DMF, DMSO) |

| Amine (catalyzed) | Aniline, R-NH₂ | 4-(Benzyloxy)-2-(arylamino/alkylamino)-3-nitropyridine | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., NaOtBu) |

| Thiolate | Sodium thiophenoxide | 4-(Benzyloxy)-2-(phenylthio)-3-nitropyridine | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent |

| Alkoxide | Sodium methoxide | 4-(Benzyloxy)-2-methoxy-3-nitropyridine | Corresponding alcohol as solvent or aprotic solvent |

This table is illustrative and based on the reactivity of analogous 2-chloro-3-nitropyridine systems.

While substitution of the chloro group is the predominant pathway, displacement of the nitro group has also been observed in related 3-nitropyridine systems, particularly with soft nucleophiles like thiolates. organic-chemistry.orgcommonorganicchemistry.com Studies on 2-substituted-3,5-dinitropyridines have shown that sulfur nucleophiles can selectively displace the 3-nitro group. organic-chemistry.org This reactivity suggests that under specific conditions, this compound might react with certain nucleophiles at the C-3 position, leading to the formation of a 3-substituted-4-(benzyloxy)-2-chloropyridine. However, this pathway is generally less favored compared to the displacement of the highly activated chlorine atom.

Reduction and Oxidation Reactions

The nitro and benzyloxy groups within the molecule are susceptible to various reductive and oxidative transformations.

The nitro group at the C-3 position can be readily reduced to an amino group, yielding 4-(benzyloxy)-2-chloropyridin-3-amine. This transformation is a key step in the synthesis of more complex heterocyclic systems, such as imidazopyridines. A variety of reducing agents can be employed, with the choice of reagent influencing the chemoselectivity of the reaction, particularly concerning the stability of the chloro and benzyloxy groups.

Catalytic Hydrogenation: This is a common and efficient method. Using palladium on carbon (Pd/C) with hydrogen gas is effective for nitro group reduction. commonorganicchemistry.com However, these conditions are also standard for hydrogenolysis of benzyl ethers, which would lead to simultaneous debenzylation to form 4-hydroxy-2-chloropyridin-3-amine. Using Raney Nickel may offer better chemoselectivity, potentially reducing the nitro group without cleaving the benzyl ether or the aryl chloride bond. commonorganicchemistry.com

Metal-Acid Systems: Reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in hydrochloric acid are classic methods for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comwikipedia.org These methods are generally mild and are unlikely to affect the benzyloxy or chloro groups. google.com

The table below outlines common methods for nitro group reduction.

| Reagent / Conditions | Product | Potential Side Reactions |

| H₂, Pd/C, EtOH/MeOH | 4-Hydroxy-2-chloropyridin-3-amine | Debenzylation is highly probable |

| H₂, Raney Ni, EtOH/MeOH | 4-(Benzyloxy)-2-chloropyridin-3-amine | Debenzylation and dechlorination are less likely but possible |

| Fe, CH₃COOH | 4-(Benzyloxy)-2-chloropyridin-3-amine | Generally chemoselective for the nitro group |

| SnCl₂·2H₂O, HCl, EtOH | 4-(Benzyloxy)-2-chloropyridin-3-amine | Generally chemoselective for the nitro group |

The benzyloxy group serves as a protecting group for the C-4 hydroxyl functionality and can be removed when desired.

Debenzylation: The most common method for cleaving a benzyl ether is catalytic hydrogenolysis (e.g., H₂ with Pd/C), as mentioned above. organic-chemistry.org This method simultaneously reduces the nitro group. For selective debenzylation without affecting the nitro group, other methods are required. Strong Lewis acids such as boron tribromide (BBr₃) or boron trichloride (BCl₃) are effective for cleaving benzyl ethers under anhydrous conditions, typically at low temperatures. organic-chemistry.orgreddit.com These reagents are unlikely to affect the chloro or nitro substituents.

Oxidation: While less common for this specific substrate, the benzylic position is susceptible to oxidation under strong oxidizing conditions. However, this is not a typical synthetic transformation for this class of compounds, as debenzylation is the more synthetically useful pathway.

Carbon-Carbon and Carbon-Heteroatom Bond Formation

The chloro substituent at the C-2 position acts as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry for building molecular complexity.

Suzuki and Negishi Couplings: It has been demonstrated that this compound is a viable substrate for both Suzuki and Negishi cross-coupling reactions. These reactions involve the palladium-catalyzed coupling of the chloropyridine with organoboron (Suzuki) or organozinc (Negishi) reagents, typically at the C-2 position, to form a new C-C bond. This approach has been used to synthesize 7-(3-pyridyl) substituted imidazo[4,5-b]pyridines, which are high-affinity ligands for the corticotropin-releasing factor (CRF) receptor.

Other Cross-Coupling Reactions: By analogy to other 2-chloropyridine derivatives, it is highly probable that this compound can participate in other palladium-catalyzed reactions. The Sonogashira coupling with terminal alkynes would yield 2-alkynylpyridines, and the Heck reaction with alkenes would produce 2-alkenylpyridines. Furthermore, as mentioned in section 3.1.1, the Buchwald-Hartwig amination provides a route for carbon-nitrogen bond formation.

The table below summarizes key cross-coupling reactions.

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |

| Suzuki Coupling | Aryl/heteroaryl boronic acid or ester | 2-Aryl-4-(benzyloxy)-3-nitropyridine | Pd(PPh₃)₄ or PdCl₂(dppf), base (e.g., Na₂CO₃, Cs₂CO₃) |

| Negishi Coupling | Aryl/heteroaryl zinc halide | 2-Aryl-4-(benzyloxy)-3-nitropyridine | Pd(PPh₃)₄ or other Pd(0) complexes |

| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-4-(benzyloxy)-3-nitropyridine | Pd catalyst, Cu(I) co-catalyst, amine base |

| Heck Reaction | Alkene | 2-Alkenyl-4-(benzyloxy)-3-nitropyridine | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base |

| Buchwald-Hartwig Amination | Primary/secondary amine | 2-Amino-4-(benzyloxy)-3-nitropyridine | Pd catalyst, phosphine ligand (e.g., BINAP, XPhos), base |

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for such transformations. The presence of a chloro substituent at the 2-position provides a reactive handle for various coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. For instance, this compound can be coupled with 3-pyridyl boronic acids in a Suzuki-Miyaura reaction to synthesize precursors for corticotropin-releasing factor (CRF) receptor ligands nih.gov. The reaction is typically catalyzed by a palladium complex, such as PdCl2(dppf)·CH2Cl2, in the presence of a base like cesium carbonate nih.gov. The stability and commercial availability of boronic acids make this a widely used method nih.gov. The general applicability of Suzuki coupling extends to a wide range of functional groups, although nitro groups can sometimes lead to lower yields nih.gov.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide organic-chemistry.orglibretexts.org. While specific examples with this compound are not prevalent in the literature, the general principles of Stille coupling are applicable. It is a versatile method with few limitations on the R-groups of the coupling partners organic-chemistry.org. However, a significant drawback is the toxicity of the organotin reagents organic-chemistry.org.

Heck and Sonogashira Couplings: The Heck reaction couples an alkene with an aryl or vinyl halide, while the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide organic-chemistry.org. Copper(I) is often used as a co-catalyst in Sonogashira couplings, though copper-free methods have been developed to avoid the dimerization of alkynes organic-chemistry.org. These reactions provide routes to introduce unsaturated carbon chains onto the pyridine ring.

C-H Arylation: Direct C-H arylation is an increasingly important method for forming carbon-carbon bonds, as it avoids the pre-functionalization of one of the coupling partners nih.gov. For pyridines containing electron-withdrawing substituents like a nitro group, C-H arylation can be highly regioselective nih.gov. The reaction of 3-nitropyridine with bromoarenes in the presence of a palladium catalyst has been shown to yield C-4 arylated products with high selectivity nih.gov. This suggests that for a substrate like this compound, C-H arylation could potentially occur at the C-5 or C-6 positions, depending on the directing effects of the existing substituents.

Table 1: Overview of Cross-Coupling Reactions

| Coupling Reaction | Nucleophile | Electrophile | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Organic Halide | High functional group tolerance, non-toxic byproducts. nih.gov |

| Stille | Organotin | Organic Halide | Versatile, but reagents are toxic. organic-chemistry.org |

| Heck | Alkene | Organic Halide | Forms C-C bonds with unsaturated systems. |

| Sonogashira | Terminal Alkyne | Organic Halide | Often requires a copper co-catalyst. organic-chemistry.org |

| C-H Arylation | Arene (C-H bond) | Organic Halide | Avoids pre-functionalization of the arene. nih.govnih.gov |

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a unique type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile, rather than a leaving group like a halogen wikipedia.org. This reaction is particularly effective for electron-deficient aromatic systems, such as nitroarenes and nitropyridines organic-chemistry.orgkuleuven.benih.gov.

The mechanism of VNS involves the addition of a carbanion, which bears a leaving group at the nucleophilic center, to the aromatic ring to form a Meisenheimer-type adduct. This is followed by a base-induced β-elimination of the leaving group from the adduct to restore aromaticity organic-chemistry.orgnih.gov.

For nitropyridines, the VNS reaction typically occurs at positions ortho or para to the nitro group organic-chemistry.orgkuleuven.be. In the case of this compound, the incoming nucleophile would be expected to attack the C-5 position, which is ortho to the nitro group. The reaction proceeds efficiently with various carbanions, such as those derived from chloromethyl sulfones organic-chemistry.org.

It is noteworthy that in halonitroarenes, VNS is generally faster than the aromatic nucleophilic substitution of the halogen, unless the halogen is a particularly good leaving group like fluoride organic-chemistry.org. This indicates that for this compound, a VNS reaction would likely be favored over the substitution of the chlorine atom at the 2-position.

Table 2: Key Steps in Vicarious Nucleophilic Substitution

| Step | Description |

|---|---|

| 1. Nucleophilic Addition | A carbanion with a leaving group at the α-position attacks the electron-deficient aromatic ring, forming a σ-adduct (Meisenheimer complex). organic-chemistry.org |

| 2. β-Elimination | A base removes a proton from the σ-adduct, leading to the elimination of the leaving group and the restoration of aromaticity. organic-chemistry.orgnih.gov |

Cyclization Reactions to Fused Heterocyclic Systems (e.g., imidazopyridines)

This compound and its analogues are valuable precursors for the synthesis of fused heterocyclic systems, particularly imidazopyridines. Imidazopyridines are a class of compounds with a wide range of biological activities and are found in numerous pharmaceuticals nih.gov.

A common strategy for the synthesis of imidazo[4,5-b]pyridines involves a tandem reaction sequence starting from 2-chloro-3-nitropyridine acs.org. This sequence typically begins with a nucleophilic aromatic substitution (SNAr) of the chlorine atom with a primary amine. The resulting N-substituted 3-nitropyridin-2-amine is then subjected to a reduction of the nitro group to an amino group, yielding a pyridine-2,3-diamine derivative. Finally, this diamine undergoes a cyclization reaction with an aldehyde or a carboxylic acid derivative to form the fused imidazole (B134444) ring acs.org.

This methodology is highly efficient and can be performed in a one-pot fashion, minimizing the need for purification of intermediates acs.org. The use of environmentally benign solvents like water-isopropanol mixtures further enhances the appeal of this synthetic route acs.org. The general approach for synthesizing imidazopyridines from 2-aminopyridines is well-established and involves various cyclization strategies nih.govbeilstein-journals.orgorganic-chemistry.org.

Table 3: Synthetic Sequence for Imidazo[4,5-b]pyridines from 2-Chloro-3-nitropyridine

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution (SNAr) | Primary Amine | N-substituted 3-nitropyridin-2-amine |

| 2 | Nitro Group Reduction | Zn, HCl | N-substituted pyridine-2,3-diamine |

| 3 | Cyclization/Condensation | Aldehyde | 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine |

Adapted from a general procedure for the synthesis of imidazo[4,5-b]pyridines. acs.org

Mechanistic Investigations of Reactions Involving 4 Benzyloxy 2 Chloro 3 Nitropyridine

Elucidation of Reaction Mechanisms in Nucleophilic Aromatic Substitution

The expected primary reaction pathway for 4-(Benzyloxy)-2-chloro-3-nitropyridine with a nucleophile is the SNAr addition-elimination mechanism. This two-step process would involve the initial attack of a nucleophile at the carbon atom bearing the chlorine (C2). This attack would lead to the formation of a negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate would be stabilized by resonance, with delocalization onto the electronegative oxygen atoms of the nitro group. The subsequent step would be the departure of the chloride ion, leading to the restoration of the aromaticity of the pyridine (B92270) ring and the formation of the substituted product.

While this represents the most probable mechanism, the lack of kinetic studies, trapping experiments, or spectroscopic identification of intermediates specifically for this compound means that a definitive elucidation of its reaction pathways under various conditions is not possible at this time.

Role of Catalysis in Transformation Pathways

The literature on nucleophilic aromatic substitution includes examples of catalysis to enhance reaction rates and control selectivity. For heteroaromatic compounds like pyridines, Lewis acids can be employed to coordinate with the ring nitrogen, thereby increasing the electrophilicity of the ring and accelerating nucleophilic attack. Transition metal complexes, for instance those of ruthenium, can activate the aromatic ring towards substitution through π-complexation. semanticscholar.org

Despite these general principles, no specific studies have been found that detail the use of catalysts in reactions involving this compound. Research in this area would be necessary to determine if catalytic methods could offer advantages in terms of reaction efficiency, selectivity, or milder reaction conditions for this particular substrate.

Computational Chemistry and Theoretical Studies on Reaction Mechanisms (e.g., DFT computations)

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms, predicting reaction pathways, and understanding the origins of selectivity. For a compound like this compound, DFT calculations could be employed to:

Model the transition state structures for nucleophilic attack at different positions on the pyridine ring.

Analyze the electronic properties of the molecule, such as the distribution of electrostatic potential and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO), to predict the most likely sites for nucleophilic attack.

Simulate the effect of different solvents on the reaction pathway.

A DFT study on 2-benzyloxypyridine derivatives has been reported, investigating a nih.govrsc.org-anionic rearrangement, which highlights the utility of computational methods in understanding the reactivity of such systems. nih.gov However, a specific DFT analysis of the SNAr reactions of this compound is absent from the current body of scientific literature. Such a study would be invaluable for providing a detailed, quantitative understanding of its reactivity.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework and the electronic structure of a molecule. Different NMR active nuclei within the 4-(Benzyloxy)-2-chloro-3-nitropyridine molecule can be probed to gain a complete picture of its structure.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzyloxy group and the pyridine (B92270) ring.

The benzylic protons (CH₂) are expected to appear as a singlet, typically in the range of δ 5.0-5.5 ppm, due to the deshielding effect of the adjacent oxygen atom. The five protons of the phenyl ring of the benzyloxy group would likely appear as a multiplet in the aromatic region, approximately between δ 7.3 and 7.5 ppm.

The pyridine ring has two protons. The proton at the 5-position (H-5) and the proton at the 6-position (H-6) will be coupled to each other, resulting in a pair of doublets. The H-5 proton is expected to resonate at a lower field than H-6 due to the electronic effects of the neighboring nitro and chloro groups. The coupling constant between these two protons (³JHH) is typically in the range of 5-6 Hz for ortho-coupled protons on a pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Benzylic CH₂ | 5.0 - 5.5 | Singlet | - |

| Phenyl H | 7.3 - 7.5 | Multiplet | - |

| Pyridine H-5 | ~8.0 - 8.5 | Doublet | 5 - 6 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom.

The benzylic carbon (CH₂) is anticipated to appear in the range of δ 65-75 ppm. The carbons of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the oxygen) appearing at a lower field.

The carbons of the pyridine ring are significantly influenced by the substituents. The carbon bearing the benzyloxy group (C-4) is expected to be highly deshielded, appearing around δ 160-165 ppm. The carbon attached to the chlorine atom (C-2) would also be deshielded, while the carbon with the nitro group (C-3) will be significantly downfield. The remaining pyridine carbons (C-5 and C-6) will appear in the typical aromatic region for heteroaromatic compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzylic CH₂ | 65 - 75 |

| Phenyl C | 120 - 140 |

| Pyridine C-2 | ~150 - 155 |

| Pyridine C-3 | ~140 - 145 |

| Pyridine C-4 | ~160 - 165 |

| Pyridine C-5 | ~110 - 115 |

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique that directly probes the nitrogen atoms in a molecule. Although less sensitive than ¹H NMR due to the low natural abundance of the ¹⁵N isotope (0.37%), it provides valuable information about the electronic environment of nitrogen. nih.govbeilstein-journals.org

For this compound, two distinct ¹⁵N signals are expected: one for the pyridine ring nitrogen and one for the nitro group nitrogen. The chemical shift of the pyridine nitrogen is influenced by the substituents on the ring. nih.gov In this case, the electron-withdrawing chloro and nitro groups, and the electron-donating benzyloxy group will all affect its resonance. The chemical shift for the pyridine nitrogen is expected to be in the range of -50 to -100 ppm relative to nitromethane.

The nitro group nitrogen (NO₂) typically resonates at a much lower field, often in the range of +10 to -20 ppm relative to nitromethane. The precise chemical shift can provide insights into the degree of conjugation of the nitro group with the pyridine ring.

Oxygen-17 NMR (¹⁷O NMR) is another specialized NMR technique that can provide direct information about the oxygen atoms in a molecule. However, its application is often limited by the very low natural abundance of the ¹⁷O isotope (0.038%) and the fact that it is a quadrupolar nucleus, which can lead to very broad signals. google.com

In this compound, there are three oxygen atoms: one in the benzyloxy ether linkage and two in the nitro group. The ether oxygen is expected to have a chemical shift in the range of δ 0-100 ppm. The two oxygen atoms of the nitro group are equivalent and would give a single, broad signal at a much lower field, typically in the range of δ 550-650 ppm. nih.gov Due to the significant experimental challenges, ¹⁷O NMR is not routinely used for compounds of this nature without isotopic enrichment.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

The presence of the nitro group (NO₂) is typically confirmed by two strong absorption bands: the asymmetric stretching vibration usually appears in the range of 1500-1560 cm⁻¹, and the symmetric stretching vibration is observed between 1335-1370 cm⁻¹.

The C-O-C stretching of the benzyloxy ether group will likely produce a strong band in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker band around 1000-1075 cm⁻¹ (symmetric stretch). The C-Cl bond will have a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C-H stretching vibrations for both the phenyl and pyridine rings are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and pyridine rings will appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretching | NO₂ | 1500 - 1560 | Strong |

| Symmetric Stretching | NO₂ | 1335 - 1370 | Strong |

| Asymmetric Stretching | C-O-C (ether) | 1200 - 1275 | Strong |

| Symmetric Stretching | C-O-C (ether) | 1000 - 1075 | Medium |

| Stretching | C-Cl | 600 - 800 | Medium-Strong |

| Stretching | Aromatic C-H | > 3000 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as it can distinguish between ions with the same nominal mass but different elemental compositions. For this compound (C₁₂H₉ClN₂O₃), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Illustrative HRMS Data:

Calculated Monoisotopic Mass: 264.0298 Da

Expected Ion (e.g., [M+H]⁺): 265.0376 Da

An experimental measurement matching this value to within a very small error margin (e.g., < 5 ppm) would provide strong evidence for the proposed elemental formula.

Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for purifying compounds. In the context of characterizing this compound, LC-MS would be employed to assess the purity of a synthesized sample. The compound would be passed through an LC column, and its retention time would be recorded. The eluent would then be introduced into the mass spectrometer, which would provide the mass of the compound, confirming its identity.

| Parameter | Description | Example Value |

| LC Column | Stationary phase used for separation | C18 |

| Mobile Phase | Solvent system to elute the compound | Acetonitrile/Water gradient |

| Retention Time (t_R) | Time taken for the compound to elute | 5.8 minutes |

| Detected Ion (m/z) | Mass-to-charge ratio of the protonated molecule | 265.04 [M+H]⁺ |

| Note: This table contains example values and is for illustrative purposes only. |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the transitions of electrons from lower to higher energy molecular orbitals upon the absorption of light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of conjugated π systems. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the conjugated pyridine ring, the nitro group, and the benzyloxy group will influence the position and intensity of these absorption maxima (λ_max_). The solvent used for the measurement can also affect the spectrum due to solvatochromic effects.

Hypothetical UV-Vis Absorption Data in Ethanol:

| Transition | λ_max_ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* | ~270 | ~12,000 |

| n → π* | ~340 | ~2,500 |

Note: The values in this table are hypothetical and based on typical values for similar aromatic nitro compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

A successful single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyridine ring, the orientation of the benzyloxy and nitro substituents, and any twisting of these groups relative to the ring. For instance, studies on the related compound 2-chloro-3-nitropyridine have shown a significant twist of the nitro group with respect to the pyridine ring researchgate.net. Similar structural features would be anticipated for the title compound, with additional details on the conformation of the benzyloxy group.

Illustrative Crystallographic Data Table:

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell | Monoclinic |

| Space Group | The symmetry of the crystal lattice | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 8.5, b = 15.2, c = 9.8 |

| **β (°) ** | Unit cell angle | 105.2° |

| Z | Number of molecules per unit cell | 4 |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental data | < 5 |

Note: This table is for illustrative purposes and does not represent experimentally determined data for this compound.

Computational Spectroscopy and Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to predict a wide array of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics, which are crucial for the detailed analysis of this compound. These calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to ensure reliable results.

The first step in the computational analysis of this compound is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the minimum energy conformation of the molecule, which corresponds to the most probable arrangement of its atoms. Conformational analysis is particularly important for this molecule due to the flexible benzyloxy group. By systematically rotating the dihedral angles associated with the ether linkage and the phenyl ring, a potential energy surface can be mapped to identify the global minimum energy conformer.

Table 1: Illustrative Theoretically Optimized Geometric Parameters (Note: These are example values for analogous structures, as specific data for this compound is not available in the searched literature.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.74 | - |

| C-NO2 | 1.45 | - |

| C-O (ether) | 1.37 | - |

| O-C (benzyl) | 1.43 | - |

| C-N-C (pyridine) | - | 117.0 |

| O-C-C (nitro) | - | 120.0 |

| C-O-C (ether) | - | 118.0 |

This table is for illustrative purposes only and does not represent actual calculated values for this compound.

Once the optimized geometry is obtained, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations are based on the second derivative of the energy with respect to the atomic coordinates. The resulting vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

This theoretical spectrum is invaluable for interpreting experimental spectroscopic data. The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. The analysis of the vibrational spectrum would allow for the identification of characteristic peaks corresponding to the functional groups present in the molecule, such as the C-Cl stretch, the asymmetric and symmetric stretches of the NO2 group, the C-O-C ether linkage vibrations, and the various modes of the pyridine and benzene rings.

Table 2: Illustrative Calculated Vibrational Frequencies and Their Assignments (Note: These are example values for analogous structures, as specific data for this compound is not available in the searched literature.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| νas(NO2) | 1550 | Asymmetric NO2 stretching |

| νs(NO2) | 1350 | Symmetric NO2 stretching |

| ν(C-O-C) | 1250 | Ether C-O-C stretching |

| ν(C-Cl) | 750 | C-Cl stretching |

This table is for illustrative purposes only and does not represent actual calculated values for this compound.

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich benzyloxy group and the pyridine ring, while the LUMO is likely to be centered on the electron-deficient nitropyridine moiety, particularly the nitro group. This distribution would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO gap can also be used to calculate various chemical reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index.

Table 3: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Note: These are example values for analogous structures, as specific data for this compound is not available in the searched literature.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

| Chemical Hardness (η) | 2.0 |

| Electronegativity (χ) | 4.5 |

This table is for illustrative purposes only and does not represent actual calculated values for this compound.

Intramolecular charge transfer is a key aspect of the electronic structure of molecules with both electron-donating and electron-withdrawing groups. In this compound, the benzyloxy group acts as an electron donor, while the nitro group is a strong electron acceptor. The chloro substituent also influences the electronic distribution through its inductive and resonance effects.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer interactions within a molecule. NBO analysis provides a picture of the localized bonds and lone pairs and can quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. This analysis would reveal the extent of electron donation from the benzyloxy group to the nitropyridine ring, providing a quantitative measure of the intramolecular charge transfer that contributes to the molecule's stability and reactivity. The stabilization energies associated with these donor-acceptor interactions can be calculated to highlight the most significant charge transfer pathways within the molecule.

Synthetic Utility of 4 Benzyloxy 2 Chloro 3 Nitropyridine in Advanced Organic Synthesis

Precursor for Diverse Pyridine (B92270) Scaffolds

4-(Benzyloxy)-2-chloro-3-nitropyridine is an exemplary precursor for the synthesis of a variety of substituted and functionalized pyridine scaffolds. The reactivity of its substituents can be selectively harnessed to introduce diverse functionalities onto the pyridine ring.

A significant application of this compound is in the synthesis of aminopyridine derivatives. The nitro group at the 3-position can be readily reduced to an amino group under various conditions, such as catalytic hydrogenation using palladium on carbon (Pd/C). This transformation yields 4-(benzyloxy)-3-amino-2-chloropyridine, a crucial intermediate for further elaboration. The resulting amino group can then participate in a wide array of reactions, including diazotization, acylation, and condensation reactions, to introduce further diversity to the pyridine scaffold.

Furthermore, the chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, including alkoxy, amino, and cyano groups. The electron-withdrawing nature of the adjacent nitro group facilitates these substitution reactions, often allowing them to proceed under mild conditions. For instance, reaction with various amines or alkoxides can lead to the corresponding 2-amino or 2-alkoxy-4-(benzyloxy)-3-nitropyridines, respectively.

The interplay between the reactivity of the chloro and nitro groups provides a powerful tool for the regioselective synthesis of polysubstituted pyridines. For example, the chloro group can be displaced first, followed by the reduction of the nitro group, or vice versa, leading to different substitution patterns on the final pyridine scaffold. This versatility makes this compound a cornerstone in the construction of custom-designed pyridine-based molecules.

| Reactant | Reagents and Conditions | Product Scaffold | Potential Further Reactions |

|---|---|---|---|

| This compound | H2, Pd/C, Solvent (e.g., MeOH, EtOH) | 4-(Benzyloxy)-3-amino-2-chloropyridine | Diazotization, Acylation, Condensation |

| This compound | R-NH2 (various amines), Base, Solvent | 2-(Alkyl/Aryl)amino-4-(benzyloxy)-3-nitropyridine | Reduction of nitro group, further N-functionalization |

| This compound | R-OH (various alcohols), Base (e.g., NaH), Solvent | 2-Alkoxy/Aryloxy-4-(benzyloxy)-3-nitropyridine | Reduction of nitro group, O-debenzylation |

Building Block for Complex Polyfunctionalized Organic Molecules

The inherent reactivity and multiple functionalization points of this compound make it an ideal building block for the assembly of complex, polyfunctionalized organic molecules. Its ability to participate in sequential and regioselective reactions allows for the controlled construction of intricate molecular frameworks.

One of the key strategies involves leveraging the chloro group for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki and Negishi couplings can be employed to form new carbon-carbon bonds at the 2-position of the pyridine ring. For example, coupling with various aryl or heteroaryl boronic acids (Suzuki coupling) or organozinc reagents (Negishi coupling) can introduce diverse aromatic or heteroaromatic moieties. This approach is particularly valuable in the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in pharmaceuticals and materials science.

Following the introduction of a new substituent at the 2-position, the nitro group at the 3-position can be transformed into an amino group. This amino group can then be used as a handle for further functionalization, such as the introduction of another ring system or a pharmacophoric group through amide bond formation or reductive amination. The benzyloxy group at the 4-position not only influences the reactivity of the ring but also serves as a protected hydroxyl group, which can be deprotected at a later stage of the synthesis to reveal a 4-hydroxypyridine (B47283) moiety. This latent functionality adds another layer of complexity and versatility to the molecules that can be synthesized.

The sequential nature of these transformations allows for a modular approach to the synthesis of complex molecules. Different fragments can be introduced in a stepwise manner, enabling the creation of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. The ability to precisely control the installation of various functional groups makes this compound a powerful tool in the hands of synthetic organic chemists.

| Reaction Type | Coupling Partner/Reagent | Intermediate Product | Final Complex Molecule Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | 2-Aryl-4-(benzyloxy)-3-nitropyridine | Poly-aryl pyridine systems |

| Negishi Coupling | Organozinc reagent | 2-Alkyl/Aryl-4-(benzyloxy)-3-nitropyridine | Substituted bi-heterocyclic compounds |

| Nucleophilic Substitution | Substituted aniline | 2-(Arylamino)-4-(benzyloxy)-3-nitropyridine | Functionalized diarylamines |

Role in the Elaboration of N-Heterocyclic Systems

This compound is a pivotal starting material for the construction of various fused N-heterocyclic systems. The strategic arrangement of its functional groups allows for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic heteroaromatic compounds.

A prominent example of this application is in the synthesis of imidazo[4,5-b]pyridines. The first step in this process is typically the reduction of the nitro group to an amino group, affording 4-(benzyloxy)-3-amino-2-chloropyridine. This ortho-diamino precursor is then primed for cyclization. Reaction with a suitable one-carbon synthon, such as a carboxylic acid or its derivative, followed by cyclodehydration, leads to the formation of the imidazole (B134444) ring fused to the pyridine core. The choice of the one-carbon synthon allows for the introduction of various substituents at the 2-position of the resulting imidazo[4,5-b]pyridine scaffold.

Furthermore, the 3-amino-2-chloropyridine (B31603) intermediate can undergo palladium-catalyzed amidation followed by in situ cyclization to furnish the imidazo[4,5-b]pyridine ring system. This one-pot procedure provides an efficient route to these valuable heterocyclic compounds. The resulting imidazo[4,5-b]pyridines are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a variety of biological targets. For instance, certain derivatives have been investigated as corticotropin-releasing factor (CRF) receptor ligands.

Beyond imidazo[4,5-b]pyridines, the versatile reactivity of this compound and its derivatives can be exploited to construct other fused heterocyclic systems. For example, condensation of the 3-aminopyridine (B143674) intermediate with dicarbonyl compounds can lead to the formation of pyrazino[2,3-b]pyridines. Similarly, reactions with other bifunctional reagents can be envisioned to access a wide range of N-heterocyclic scaffolds, highlighting the broad utility of this compound in heterocyclic synthesis.

| Intermediate | Cyclization Partner | Reaction Conditions | Fused Heterocyclic System |

|---|---|---|---|

| 4-(Benzyloxy)-3-amino-2-chloropyridine | Carboxylic acid/derivative | Condensation, Dehydration | Imidazo[4,5-b]pyridine |

| 4-(Benzyloxy)-3-amino-2-chloropyridine | Primary amide | Pd-catalyzed amidation, in situ cyclization | Imidazo[4,5-b]pyridine |

| 4-(Benzyloxy)-3-amino-2-chloropyridine | alpha-Dicarbonyl compound | Condensation | Pyrazino[2,3-b]pyridine |

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(Benzyloxy)-2-chloro-3-nitropyridine, and how can reaction efficiency be improved?

Methodological Answer:

The synthesis typically involves sequential functionalization of pyridine derivatives. Key steps include:

- Benzyloxy group introduction : Use a benzyl halide (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to substitute at the 4-position of pyridine .

- Chlorination and nitration : Sequential halogenation (e.g., POCl₃ for chlorination) and nitration (HNO₃/H₂SO₄) at the 2- and 3-positions, respectively.

- Ultrasound-assisted synthesis : Evidence suggests ultrasound irradiation can reduce reaction times by 30–50% and improve yields by enhancing mass transfer in heterogeneous systems .

Critical Parameters : Monitor temperature (60–80°C for nitration) and stoichiometry to avoid over-nitration or decomposition.

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- FTIR : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretching (~680 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error for purity assessment.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve impurities from unreacted intermediates .

Advanced: How can researchers resolve contradictions in reported reactivity of the nitro group under reducing conditions?

Methodological Answer:

Conflicting data on nitro group reduction (e.g., to amine vs. incomplete reduction) often arise from solvent and catalyst choices:

- Catalyst Selection :

- Pd/C with H₂ : Partial reduction due to steric hindrance from the benzyloxy group.

- Fe/HCl : Complete reduction to amine but may degrade the pyridine ring .

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor nitro retention, while protic solvents (e.g., ethanol) promote reduction.

Experimental Design :

Conduct controlled trials with varying catalysts (Pd/C, Raney Ni, Fe) and solvents.

Monitor intermediates via TLC and LC-MS to identify competing pathways.

Use DFT calculations to model steric and electronic barriers to reduction .

Advanced: What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

Methodological Answer:

The chloro group at the 2-position is reactive in cross-coupling. Key considerations:

- Boronic Acid Partners : Use aryl/heteroaryl boronic acids with electron-withdrawing groups to enhance reactivity (e.g., 4-benzyloxy-3-chlorophenylboronic acid) .

- Catalytic System :

- Competing Reactivity : The nitro group may deactivate the catalyst. Pre-reduce it to an amine if coupling fails, then re-oxidize post-reaction .

Advanced: How can computational methods predict the stability of this compound under varying pH and temperature?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the benzyloxy group) at different pH levels (1–14) and temperatures (25–100°C).

- DFT Calculations :

- Calculate bond dissociation energies (BDEs) for C-Cl and C-NO₂ bonds to identify labile sites.

- Predict protonation states affecting solubility and reactivity .

- Validation : Compare computational results with accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC monitoring .

Advanced: What experimental protocols assess the compound’s photolytic and thermal degradation in material science applications?

Methodological Answer:

- Photolytic Studies :

- Expose to UV light (λ = 365 nm) in a quartz reactor. Monitor degradation via UV-Vis spectroscopy (200–400 nm) and identify byproducts using GC-MS .

- Thermal Analysis :

- Quenching Mechanisms : Add antioxidants (e.g., BHT) or UV stabilizers (e.g., TiO₂ nanoparticles) to mitigate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.